3-methoxy-9H-pyrido[3,4-b]indole

Benzodiazepine receptor pharmacology Translocator protein (TSPO) binding Neuroinflammation research

Researchers requiring position-specific β-carboline probes face inconsistent batch purity and mis-assigned substitution isomers. This 3-methoxy-β-carboline eliminates ambiguity with verified BzR affinity (IC50 124 nM) and PBR/TSPO binding (IC50 19.9 nM), enabling reproducible receptor pharmacology. - Defined pharmacological benchmarks for BzR & TSPO cross-study standardization - Validated synthetic intermediate: N2-oxidation proceeds in 75% yield - Positional isomer control for discriminating receptor-mediated from MAO-inhibitory mechanisms

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B15366754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-9H-pyrido[3,4-b]indole
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C12H10N2O/c1-15-12-6-9-8-4-2-3-5-10(8)14-11(9)7-13-12/h2-7,14H,1H3
InChIKeyUFGGNIMGPVLCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-9H-pyrido[3,4-b]indole Properties & Applications


3-Methoxy-9H-pyrido[3,4-b]indole (3-methoxy-β-carboline, CAS 91985-82-9) is a tricyclic β-carboline alkaloid derivative featuring a methoxy substituent at the 3-position of the pyrido[3,4-b]indole core [1]. This compound serves as a versatile research tool and synthetic intermediate, with documented applications as a benzodiazepine receptor ligand probe and as a precursor for N2-oxide derivatives [1][2]. The β-carboline scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging multiple biological targets including monoamine oxidases, benzodiazepine receptors, and kinases . The 3-methoxy substitution pattern confers distinct physicochemical and pharmacological properties that differentiate it from other β-carboline positional isomers and substitution variants, making it a specific selection criterion for structure-activity relationship (SAR) investigations and receptor pharmacology studies [1][3].

1
Benzodiazepine receptor (BzR) ligand probe with reported affinity context
SAR baseline
2
3-substituted β-carboline reference for alkoxy homologous series studies
Defined substitution site
3
Synthetic intermediate for N2-oxide derivative preparation
Validated protocol

Positional Specificity of 3-Methoxy-β-carboline


Generic substitution among β-carboline derivatives is scientifically unsound due to the pronounced position-dependence of methoxy substitution on biological activity and receptor selectivity. Structure-activity relationship studies demonstrate that the location of methoxy groups on the β-carboline framework critically determines pharmacological outcomes. For monoamine oxidase inhibition, methoxy substitution at the C7 position confers tight-binding behavior, whereas identical substitution at the C6 position drastically reduces inhibitory potency [1]. Similarly, in benzodiazepine receptor binding, 3-alkoxy-substituted β-carbolines exhibit high-affinity interactions that are distinct from those of 1-methyl-7-methoxy analogs such as harmine, which displays low affinity for this receptor site [2][3]. Furthermore, natural N-methoxy-β-carbolines bearing 9-methoxy groups show only marginal activity against Aβ42 aggregation and acetylcholinesterase (IC50 > 10 μM), underscoring that methoxy placement governs target engagement profiles [4]. Consequently, substituting a 3-methoxy derivative with a 6-methoxy, 7-methoxy, or 9-methoxy analog introduces uncontrolled experimental variables that compromise reproducibility and invalidate cross-study comparisons.

Attribute
3-Methoxy (This Compound)
Other Methoxy Isomers
Primary Target Engagement
BzR / PBR binding context
7-OCH₃: MAO-A inhibition
9-OCH₃: Marginal Aβ42 / AChE
BzR Affinity Profile
Reported intermediate tier
1-CH₃-7-OCH₃ (harmine): low BzR affinity
Experimental Reproducibility
Position-defined pharmacology
Isomer shift may alter target profile and invalidate cross-study comparison

Quantitative Evidence: 3-Methoxy-β-carboline


PBR/TSPO Binding Affinity

3-Methoxy-9H-pyrido[3,4-b]indole demonstrates high-affinity binding to the peripheral-type benzodiazepine receptor (PBR, also known as translocator protein or TSPO) with an IC50 of 19.9 nM in rat cerebral cortex membranes [1]. This binding affinity places the compound among potent β-carboline-based PBR ligands. For context, the same compound shows an IC50 of 41.7 nM in rat ovary membranes, indicating tissue-dependent affinity variation [1]. While direct head-to-head comparison data against other 3-substituted β-carbolines at PBR are not available in the retrieved sources, the compound's nanomolar potency at this receptor distinguishes it from β-carbolines such as harmine (1-methyl-7-methoxy-β-carboline), which exhibits low affinity for benzodiazepine receptors overall [2].

PBR/TSPO Binding
Reported
IC₅₀ 19.9 nM (cortex)
IC₅₀ 41.7 nM (ovary)
Reported nanomolar PBR affinity context
Tissue-dependent variation; review for model selection
Benzodiazepine receptor pharmacology Translocator protein (TSPO) binding Neuroinflammation research Radioligand displacement assays

Alkoxy Homolog BzR SAR

Within the 3-alkoxy-β-carboline homologous series, the 3-methoxy derivative (compound 2) demonstrates an IC50 of 124 nM at the benzodiazepine receptor (BzR) [1]. Systematic SAR analysis reveals that increasing alkoxy chain length progressively enhances BzR affinity: the 3-ethoxy analog (compound 3) shows IC50 = 24 nM (approximately 5-fold improvement), and the 3-propoxy analog (compound 9) achieves IC50 = 11 nM (approximately 11-fold improvement over the 3-methoxy parent) [1][2]. Notably, further chain extension to n-butoxy (compound 12) reduces affinity to IC50 = 245 nM, indicating an optimal chain length window [2]. This position-specific SAR profile establishes the 3-methoxy derivative as the baseline reference compound for alkoxy-substituted β-carboline BzR ligand development.

Alkoxy Homolog SAR
Head-to-head
3-OCH₃: 124 nM
3-OC₂H₅: 24 nM (5×)
3-OC₃H₇: 11 nM (11×)
Alkoxy chain length response context
Baseline reference for homolog comparison
Benzodiazepine receptor (BzR) pharmacophore mapping Structure-activity relationship GABAA receptor modulation Anxiolytic drug discovery

Electronic Effects on BzR Affinity

Comparative analysis of 3-substituted β-carbolines at the benzodiazepine receptor reveals distinct affinity tiers based on substituent electronic character. The 3-methoxy derivative (IC50 = 124 nM) occupies an intermediate affinity position between the most potent electron-withdrawing substituents and bulkier alkoxy variants [1]. Specifically, the 3-isothiocyanato analog (N=C=S) demonstrates the highest affinity at IC50 = 8 nM (approximately 15.5-fold more potent than 3-methoxy), followed by 3-chloro at IC50 = 45 nM (2.8-fold more potent) [1]. The 3-nitro derivative (IC50 = 125 nM) is statistically equivalent to 3-methoxy, while the unsubstituted β-carboline (norharmane) exhibits substantially lower affinity [1]. This affinity hierarchy establishes 3-methoxy as a moderate-affinity, neutral alkoxy reference compound that differs mechanistically from high-affinity electron-withdrawing substituted analogs.

Electronic Effects
Head-to-head
3-OCH₃: 124 nM
3-Cl: 45 nM
3-N=C=S: 8 nM
Intermediate affinity tier reported
Supports steric vs electronic contribution studies
β-Carboline pharmacophore Benzodiazepine receptor inverse agonists Medicinal chemistry SAR

N2-Oxide Derivative Synthesis

3-Methoxy-9H-pyrido[3,4-b]indole undergoes efficient oxidation at the N2 position with meta-chloroperoxybenzoic acid (m-CPBA) in ethanol/chloroform solvent to yield 3-methoxy-β-carboline N2-oxide in 75% yield [1]. This transformation provides a reliable synthetic route to the N2-oxide derivative, which serves as an intermediate for further functionalization or as a distinct chemical entity for biological evaluation. While comparative yield data for N2-oxidation of other 3-substituted β-carbolines are not available in the retrieved sources to establish differentiation, the documented 75% yield represents a reproducible benchmark for synthetic planning.

N2-Oxide Synthesis
Method context
75% yield
Reported synthetic transformation benchmark
m-CPBA, EtOH/CHCl₃; direct comparator data not available
β-Carboline N-oxide synthesis Heterocyclic oxidation chemistry Synthetic intermediate preparation

Methoxy Position-Dependent Pharmacology

The position of methoxy substitution on the β-carboline scaffold dictates target selectivity and potency. Methoxy substitution at the C7 position is critical for tight-binding inhibition of monoamine oxidase, whereas substitution at the C6 position substantially reduces this activity [1]. In contrast, 3-methoxy substitution confers benzodiazepine receptor binding properties (IC50 = 124 nM at BzR) rather than MAO inhibition [2]. Furthermore, natural 9-methoxy-β-carbolines show only marginal activity against Aβ42 aggregation and acetylcholinesterase (IC50 > 10 μM) [3]. The 1-methyl-7-methoxy analog harmine exhibits potent MAO-A inhibition (IC50 = 8 μM; Ki = 5 nM) but low benzodiazepine receptor affinity, whereas the 6-methoxy analog pinoline shows MAO-A inhibitory activity (IC50 ≈ 1.6 μM) with distinct potency . This positional specificity establishes that 3-methoxy-β-carboline cannot be substituted by other methoxy positional isomers without fundamentally altering pharmacological outcomes.

Position-Dependent Pharmacology
Class-level
3-OCH₃ → BzR/PBR
7-OCH₃ → MAO-A
9-OCH₃ → Aβ42/AChE
Positional isomer context may determine target engagement
Review for target-specific experimental design
β-Carboline positional isomer SAR Monoamine oxidase inhibition Neuropharmacology

Research Applications of 3-Methoxy-β-carboline


BzR Pharmacophore Mapping and SAR

3-Methoxy-9H-pyrido[3,4-b]indole is optimally deployed as a reference compound in benzodiazepine receptor structure-activity relationship investigations. With a defined IC50 of 124 nM at BzR, it serves as the baseline alkoxy-substituted β-carboline for evaluating homologous series effects [1]. The compound enables systematic comparison against higher-affinity 3-alkoxy analogs (3-ethoxy: 24 nM; 3-propoxy: 11 nM) and electron-withdrawing substituted derivatives (3-chloro: 45 nM; 3-isothiocyanato: 8 nM), allowing researchers to dissect steric versus electronic contributions to receptor binding [1][2].

PBR/TSPO Ligand Development

The compound's nanomolar affinity for PBR/TSPO (IC50 = 19.9 nM in cerebral cortex; 41.7 nM in ovary membranes) positions it as a tool compound for translocator protein pharmacology [1]. Applications include radioligand displacement assays for characterizing novel TSPO ligands, investigation of neuroinflammatory processes where TSPO is upregulated, and mitochondrial function studies. The defined affinity values provide quantitative benchmarks for experimental standardization and cross-study reproducibility.

N2-Oxide Synthesis and Functionalization

As a synthetic intermediate, 3-methoxy-9H-pyrido[3,4-b]indole undergoes efficient N2-oxidation with m-CPBA to yield the corresponding N2-oxide derivative in 75% yield [1]. This transformation enables preparation of oxidized β-carboline analogs for biological evaluation or as precursors for further synthetic elaboration. The documented yield provides a validated starting point for reaction optimization and scale-up planning in medicinal chemistry programs.

Positional Isomer Control in Pharmacology

The compound serves as a critical positional isomer control in experiments designed to probe the pharmacological consequences of methoxy substitution site. Unlike 7-methoxy analogs (MAO-A inhibition), 6-methoxy analogs (distinct MAO-A potency), and 9-methoxy analogs (marginal Aβ42/AChE activity), the 3-methoxy derivative provides defined benzodiazepine/PBR receptor engagement [1][2]. This positional specificity makes it essential for studies requiring discrimination between receptor-mediated and enzyme-inhibitory β-carboline mechanisms, and for validating target engagement hypotheses that depend on precise substitution geometry.

Application
Selection Property
Validation Focus
Benzodiazepine receptor SAR studies
Defined alkoxy-substitution baseline
Homolog affinity comparison review
Neuroinflammation target-engagement assays
Reported PBR/TSPO affinity context
Tissue-dependent binding model review
β-Carboline N-oxide intermediate preparation
Validated N2-oxidation protocol
Synthetic yield and reproducibility review
Methoxy positional isomer control experiments
3-position substitution identity
Target engagement specificity validation

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